2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Overview
Description
2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is a chemical compound with the molecular formula C12H16BrN3O2S and an average mass of 346.243 Da This compound is known for its unique structure, which includes a bromophenoxy group and a hydrazinecarbothioamide moiety
Preparation Methods
The synthesis of 2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide typically involves the reaction of 4-bromophenol with propanoyl chloride to form 4-bromophenoxypropanoyl chloride. This intermediate is then reacted with N-ethylhydrazinecarbothioamide under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with cellular receptors or enzymes, leading to modulation of biological processes. The hydrazinecarbothioamide moiety can form covalent bonds with target molecules, resulting in inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide include:
2-(4-Bromophenoxy)propanoic acid: This compound shares the bromophenoxy group but lacks the hydrazinecarbothioamide moiety.
4-BR-2-(2-(2-(4-BROMOPHENOXY)PROPANOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE: This compound has a similar core structure but includes additional functional groups.
Ethyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate: This compound has a similar bromophenoxy group but differs in the rest of its structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)propanoylamino]-3-ethylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2S/c1-3-14-12(19)16-15-11(17)8(2)18-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H,15,17)(H2,14,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDOHJOIRNXSOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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